3-(4-Aminooxan-4-YL)propanoic acid
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Overview
Description
3-(4-Aminooxan-4-YL)propanoic acid: is a chemical compound with the molecular formula C8H15NO3 . It is known for its unique structure, which includes an amino group attached to an oxane ring, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminooxan-4-YL)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-aminooxane with propanoic acid derivatives in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminooxan-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Aminooxan-4-YL)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-Aminooxan-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and oxane ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 3-(4-Aminotetrahydro-2H-pyran-4-yl)propanoic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- Naproxen
Comparison: Compared to similar compounds, 3-(4-Aminooxan-4-YL)propanoic acid stands out due to its unique oxane ring structure and the presence of an amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(4-aminooxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-8(2-1-7(10)11)3-5-12-6-4-8/h1-6,9H2,(H,10,11) |
InChI Key |
GUFBERGQLGMHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCC(=O)O)N |
Origin of Product |
United States |
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